molecular formula C27H33N7O4 B5878767 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE

Cat. No.: B5878767
M. Wt: 519.6 g/mol
InChI Key: KZEFMEMMVOXWHL-TURZUDJPSA-N
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Description

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of triazine, hydrazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazine ring, the introduction of the hydrazine moiety, and the coupling with the furan-2-carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient, cost-effective, and environmentally friendly. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: A related compound with similar triazine and piperidine moieties.

    HYDRAZIN-1-YLIDENE METHYL DERIVATIVES: Compounds with similar hydrazine and methylene linkages.

    FURAN-2-CARBOXYLATE DERIVATIVES: Compounds with similar furan and carboxylate groups.

Uniqueness

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE is unique due to its combination of triazine, hydrazine, and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N7O4/c1-2-36-23-18-20(11-12-21(23)38-24(35)22-10-9-17-37-22)19-28-32-25-29-26(33-13-5-3-6-14-33)31-27(30-25)34-15-7-4-8-16-34/h9-12,17-19H,2-8,13-16H2,1H3,(H,29,30,31,32)/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFMEMMVOXWHL-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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